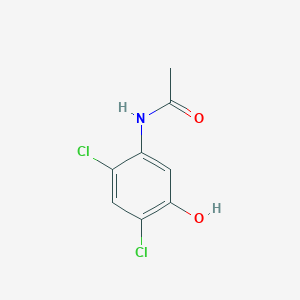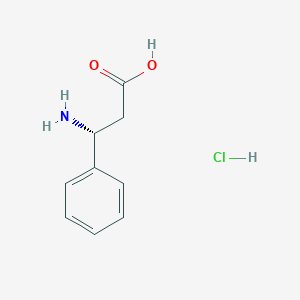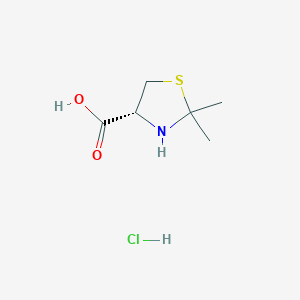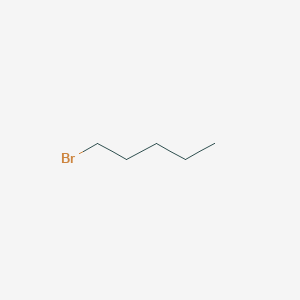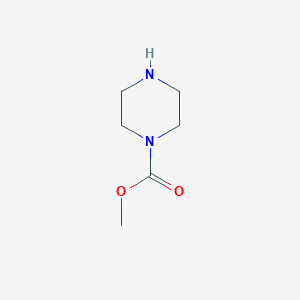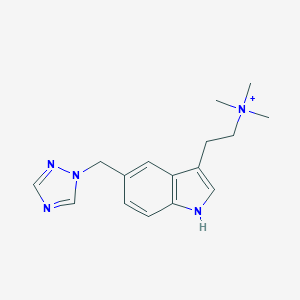
Deacetyl (R)-Linezolid
Vue d'ensemble
Description
Deacetyl ®-Linezolid is a derivative of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl ®-Linezolid involves the deacetylation of Linezolid. This can be achieved through various chemical reactions, including hydrolysis and enzymatic processes. The reaction conditions typically involve the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures to facilitate the removal of the acetyl group.
Industrial Production Methods
In an industrial setting, the production of Deacetyl ®-Linezolid can be scaled up using continuous flow reactors. This allows for the efficient and controlled deacetylation of Linezolid. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deacetyl ®-Linezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Deacetyl ®-Linezolid into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
Deacetyl ®-Linezolid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on bacterial growth and resistance mechanisms.
Medicine: Investigated for its potential use as an antibiotic with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Deacetyl ®-Linezolid involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action disrupts the production of essential proteins, leading to the death of the bacterial cell. The molecular targets include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: The parent compound from which Deacetyl ®-Linezolid is derived.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Radezolid: A newer oxazolidinone with enhanced activity against resistant strains.
Uniqueness
Deacetyl ®-Linezolid is unique due to its deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Linezolid. This structural difference can potentially lead to improved efficacy, reduced resistance, and different side effect profiles.
Propriétés
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

